molecular formula C7H4BrN3O2 B1294015 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 912773-22-9

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B1294015
M. Wt: 242.03 g/mol
InChI Key: OKAAFIKHHROVHN-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases . It has a molecular formula of C7H4BrN3O2 and a molecular weight of 240.95 .


Synthesis Analysis

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Physical And Chemical Properties Analysis

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a molecular weight of 242.03 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Application 1: Synthesis of LDN-212854

  • Summary of the Application : 6-Bromopyrazolo[1,5-a]pyrimidine is used as a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases .
  • Results or Outcomes : The synthesis of LDN-212854 is successful, resulting in a selective and potent inhibitor of the BMP type I receptor kinases .

Application 2: Antitumor Scaffold

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine, are used as an antitumor scaffold . They have attracted a great deal of attention due to their significant photophysical properties .
  • Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
  • Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application 3: Inhibitors of AMPK Kinase Activity

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives are used for creating a library of potentially active inhibitors of the AMPK kinase activity .
  • Methods of Application or Experimental Procedures : A reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives has been proposed .
  • Results or Outcomes : The synthesis method has been successful, allowing for the creation of a library of potentially active inhibitors of the AMPK kinase activity .

Application 4: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives

  • Summary of the Application : 6-Bromopyrazolo[1,5-a]pyrimidine is used in the stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives .
  • Results or Outcomes : The synthesis method has been successful, allowing for the creation of a library of potentially active inhibitors of the AMPK kinase activity .

Application 5: Synthesis of Diverse Pyrazolo[1,5-a]pyrimidines

  • Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
  • Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
  • Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application 6: Synthesis of 2,6-Difunctionalized Ethyl Pyrazolo[1,5-a]pyrimidine Derivatives

  • Summary of the Application : 6-Bromopyrazolo[1,5-a]pyrimidine is used in the stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives .
  • Results or Outcomes : The synthesis method has been successful, allowing for the creation of a library of potentially active inhibitors of the AMPK kinase activity .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They possess a high impact in medicinal chemistry and have potential for anticancer and enzymatic inhibitory activity . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-9-6-5(7(12)13)2-10-11(6)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAFIKHHROVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649349
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS RN

912773-22-9
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of ethyl 5-amino-1H-pyrazole-4-carboxylate (2 g, 12.89 mmol) and sodium hydroxide (19.34 mL, 38.7 mmol) (aqueous, 2M) in ethanol (30 mL) was heated at 80° C. overnight. The reaction mixture was concentrated in vacuo to give a crude mixture of carboxylate and sodium hydroxide. The crude mixture was dissolved in ethanol (4 mL) and acetic acid (14 mL, 245 mmol). Whilst stirring the mixture, bromomalonaldehyde (1.947 g, 12.90 mmol) was added and then the mixture heated to 70° C. for 1 h. The reaction mixture was allowed to cool and the precipitate was filtered and washed with ethanol. The solid product was dried in a vacuum oven to give the title compound (1.589 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
1.947 g
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 5-amino-1H-pyrazole-4-carboxylic acid (1 g, 7.8 mmol) and 2-bromomalonaldehyde (1.2 g, 7.8 mmol) in an aqueous solution of hydrochloric acid (6 M, 20 mL) was heated at 95° C. for 15 minutes. The resulting mixture was cooled to room temperature and the solid formed was collected by filtration, rinsed with water and dried in vacuum oven to give 6-bromo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AKA Kumar, YD Bodke, G Sambasivam… - Monatshefte für Chemie …, 2017 - Springer
The Aurora kinases play a key role in mitosis and are overexpressed in multiple human tumor types; there has been considerable interest in developing Aurora kinase inhibitors as …
Number of citations: 6 link.springer.com
S Mikami, S Sasaki, Y Asano, O Ujikawa… - Journal of Medicinal …, 2017 - ACS Publications
Herein, we describe the discovery of a potent, selective, brain-penetrating, in vivo active phosphodiesterase (PDE) 2A inhibitor lead series. To identify high-quality leads suitable for …
Number of citations: 41 pubs.acs.org

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